Product packaging for Ethyl 1-benzhydrylazetidine-3-carboxylate(Cat. No.:CAS No. 887591-82-4)

Ethyl 1-benzhydrylazetidine-3-carboxylate

Cat. No.: B1307365
CAS No.: 887591-82-4
M. Wt: 295.4 g/mol
InChI Key: BSXVAZZGSMOSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Azetidine (B1206935) Scaffolds in Drug Discovery and Development

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry. chemicalbook.com Despite the inherent ring strain, the azetidine moiety offers a unique three-dimensional geometry that can be exploited to improve the pharmacological properties of drug candidates. researchgate.net Its rigid structure helps to lock in specific conformations, which can lead to higher binding affinity and selectivity for biological targets. researchgate.net

Azetidine derivatives are present in a number of approved drugs and are being actively investigated for the treatment of a wide range of diseases, including neurological disorders such as Parkinson's disease, Tourette's syndrome, and attention deficit disorder. acs.org The incorporation of the azetidine motif can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics. The development of novel synthetic routes has made a wider variety of functionalized azetidines more accessible for drug discovery programs. acs.org

Overview of Carboxylate Functionalization in Bioactive Molecules

The carboxylate functional group is a prevalent feature in a vast number of bioactive molecules and approved pharmaceuticals. medchemexpress.com This group, which is ionized at physiological pH, can significantly impact a molecule's solubility, a critical factor for drug absorption and distribution. google.com Furthermore, the carboxylate moiety is a key player in molecular recognition, capable of forming strong hydrogen bonds and ionic interactions with biological targets such as enzymes and receptors. chemimpex.com

In drug design, the introduction of a carboxylate group can be a strategic move to enhance the pharmacokinetic and pharmacodynamic profile of a compound. chemimpex.com However, the presence of a carboxylic acid can also present challenges, including limited permeability across biological membranes and potential metabolic liabilities. medchemexpress.com To address these issues, medicinal chemists often employ ester derivatives, such as ethyl carboxylates, as prodrugs. These esters can mask the polar carboxylic acid group, improving cell permeability, and are subsequently hydrolyzed by enzymes in the body to release the active carboxylic acid. acs.orgnih.gov

Contextualization of Ethyl 1-Benzhydrylazetidine-3-carboxylate within Azetidine Chemistry

This compound combines the key structural features of an azetidine core, an ethyl carboxylate group, and a large, lipophilic N-benzhydryl substituent. The benzhydryl group, consisting of two phenyl rings attached to a single carbon, significantly increases the steric bulk and lipophilicity of the molecule. This substituent is found in various biologically active compounds and can influence receptor binding and pharmacokinetic properties.

The core structure, azetidine-3-carboxylic acid, is a non-proteinogenic amino acid that serves as a versatile building block in the synthesis of novel therapeutic agents. chemimpex.com Its ethyl ester form, as seen in the title compound, is likely utilized to enhance its cellular uptake, acting as a prodrug that can be hydrolyzed to the corresponding carboxylic acid. acs.orgnih.gov While specific research on the biological activity of this compound is not extensively documented in publicly available literature, its structural components suggest its potential as an intermediate in the synthesis of pharmacologically active agents. The combination of the rigid azetidine scaffold, the versatile carboxylate functional group, and the bulky benzhydryl moiety makes it a compound of interest for exploring new chemical space in drug discovery.

Chemical Properties and Identification

Below is a table summarizing the key chemical identifiers for this compound.

PropertyValue
CAS Number 887591-82-4
Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
IUPAC Name ethyl 1-(diphenylmethyl)azetidine-3-carboxylate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO2 B1307365 Ethyl 1-benzhydrylazetidine-3-carboxylate CAS No. 887591-82-4

Properties

IUPAC Name

ethyl 1-benzhydrylazetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-2-22-19(21)17-13-20(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXVAZZGSMOSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391219
Record name Ethyl 1-benzhydrylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887591-82-4
Record name Ethyl 1-benzhydrylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 1 Benzhydrylazetidine 3 Carboxylate and Its Analogues

Precursor Synthesis Strategies for the Azetidine (B1206935) Core

The journey towards Ethyl 1-benzhydrylazetidine-3-carboxylate necessitates the efficient synthesis of crucial precursors that form the azetidine framework. These intermediates, including the corresponding ketone, alcohol, and carboxylic acid, provide versatile handles for subsequent chemical transformations.

Preparation of 1-Benzhydrylazetidin-3-one and its Derivatives

1-Benzhydrylazetidin-3-one serves as a pivotal intermediate, accessible through the oxidation of its corresponding alcohol, 1-benzhydrylazetidin-3-ol (B14779). A widely employed and efficient method for this transformation is the Swern oxidation. This procedure utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride under cryogenic conditions, followed by the addition of a hindered base such as triethylamine.

A typical procedure involves the slow addition of a solution of DMSO in dichloromethane (B109758) to a solution of oxalyl chloride in dichloromethane at a temperature maintained between -78 °C and -60 °C. Following this, a solution of 1-benzhydrylazetidin-3-ol in dichloromethane is added, and the reaction is stirred for a short period before the addition of triethylamine. The reaction is then allowed to warm to room temperature. This method is known for its mild conditions and high yields. For instance, a reported synthesis using this protocol achieved a 96% yield of 1-benzhydrylazetidin-3-one.

Table 1: Synthesis of 1-Benzhydrylazetidin-3-one via Swern Oxidation

Reagent 1Reagent 2Reagent 3SolventTemperatureTimeYield
Oxalyl chlorideDimethyl sulfoxide1-Benzhydrylazetidin-3-ol, TriethylamineDichloromethane-78 °C to RT1.5 h96%

Routes to 1-Benzhydrylazetidin-3-ol and its Functionalization

The precursor alcohol, 1-benzhydrylazetidin-3-ol, is commonly synthesized through the reaction of benzhydrylamine with epichlorohydrin (B41342). This reaction proceeds via a nucleophilic attack of the amine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring.

An improved one-pot synthesis has been developed that provides high yields and purity without the need for chromatographic separation. In this process, benzhydrylamine is reacted with epichlorohydrin in a suitable solvent, such as isopropyl alcohol, at ambient temperature for an extended period. The subsequent workup and cyclization afford 1-benzhydrylazetidin-3-ol in yields reported to be around 80%. cerritos.edunih.gov The reaction conditions can be optimized by adjusting the molar ratio of the reactants and the reaction temperature to maximize the yield and minimize the formation of byproducts. magtech.com.cn

Table 2: Synthesis of 1-Benzhydrylazetidin-3-ol

Reactant 1Reactant 2SolventTemperatureTimeYield
BenzhydrylamineEpichlorohydrinIsopropyl Alcohol30 °C30 h80%

Synthesis of 1-Benzhydrylazetidine-3-carboxylic Acid Intermediates

The synthesis of 1-benzhydrylazetidine-3-carboxylic acid is a critical step towards the final ethyl ester. A common route to this carboxylic acid involves the hydrolysis of a nitrile precursor, 1-benzhydrylazetidine-3-carbonitrile. This hydrolysis can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid. chemguide.co.uklibretexts.org This process protonates the nitrogen of the nitrile, making the carbon atom more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Alternatively, alkaline hydrolysis can be employed by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. chemguide.co.uklibretexts.org This method initially produces the carboxylate salt and ammonia. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid.

Table 3: General Conditions for Hydrolysis of 1-Benzhydrylazetidine-3-carbonitrile

Hydrolysis TypeReagentsConditionsProduct
AcidicDilute HClHeat (reflux)1-Benzhydrylazetidine-3-carboxylic acid
AlkalineNaOH solution, then HClHeat (reflux), then acidification1-Benzhydrylazetidine-3-carboxylic acid

Esterification Approaches to this compound

With 1-benzhydrylazetidine-3-carboxylic acid in hand, the final step is the esterification to yield the desired ethyl ester. Several standard methods can be employed for this transformation.

The Fischer esterification is a classic and straightforward method that involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com

A milder and often more efficient alternative is the Steglich esterification . This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. wikipedia.orgnih.gov The reaction proceeds by the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then readily attacked by the alcohol. DMAP acts as an acyl transfer catalyst, enhancing the reaction rate and suppressing side reactions. organic-chemistry.orgorganic-chemistry.org This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification.

Table 4: Common Esterification Methods for this compound

MethodReagentsCatalystSolventTemperature
Fischer EsterificationEthanolH₂SO₄ or HClEthanol (excess)Reflux
Steglich EsterificationEthanol, DCCDMAPDichloromethaneRoom Temperature

Novel Synthetic Protocols for Azetidine Derivatives with Carboxylate Moieties

Beyond the classical routes, novel synthetic strategies are continuously being developed to access functionalized azetidines, including those with carboxylate groups. These methods often leverage the inherent ring strain of smaller heterocyclic precursors to drive the formation of the desired four-membered ring.

Thermal Isomerization and Ring-Opening Reactions

A notable approach involves the thermal isomerization of substituted aziridines to form azetidines. Specifically, it has been demonstrated that alkyl 2-(bromomethyl)aziridine-2-carboxylates can undergo a ring expansion to yield alkyl 3-bromoazetidine-3-carboxylates. nih.govresearchgate.netresearchgate.net In this process, the kinetically favored aziridine (B145994) is first synthesized through a base-induced cyclization. Subsequent heating of the aziridine derivative promotes a rearrangement to the thermodynamically more stable azetidine ring system. This method provides a unique pathway to 3-functionalized azetidine-3-carboxylates, which can be further elaborated.

Table 5: Thermal Isomerization of Aziridine-2-carboxylates to Azetidine-3-carboxylates

Starting MaterialProductConditions
Alkyl 2-(bromomethyl)aziridine-2-carboxylateAlkyl 3-bromoazetidine-3-carboxylateThermal (Heating)

Ring-opening reactions of other strained systems can also be employed. For instance, the Lewis acid-catalyzed ring-opening of cyclopropane-1,1-diesters with aromatic amines, followed by an oxidative cyclization, can produce polysubstituted azetidines bearing two carboxylate groups. This formal [4+1]-annulation strategy showcases the utility of ring-strain release in constructing the azetidine core.

Furthermore, the photochemical Norrish–Yang cyclization of α-aminoacetophenones can generate highly strained azetidinols. These intermediates can then undergo subsequent ring-opening reactions upon the addition of electron-deficient ketones or boronic acids, leading to highly functionalized products. The benzhydryl protecting group has been identified as crucial for both orchestrating the initial photochemical cyclization and facilitating the subsequent ring-opening step. beilstein-journals.org

Multicomponent Reaction Strategies for Analogues

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures from simple starting materials in a single, atom-economical step. acs.org For the synthesis of analogues of this compound, MCRs offer an efficient pathway to generate diverse libraries of substituted azetidines. nih.gov The development of these strategies is crucial, as methods for the diversity-oriented synthesis of azetidine-based structures are not as developed as for other heterocycles. nih.gov

One notable approach involves the copper-catalyzed MCR of terminal alkynes, sulfonyl azides, and carbodiimides. acs.orgorganic-chemistry.org This method yields highly functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields under mild conditions, potentially proceeding through a [2+2] cycloaddition mechanism. acs.org

Another innovative strategy leverages the strain-release of highly reactive azabicyclo[1.1.0]butanes (ABBs). A four-component reaction has been developed based on a acs.orgorganic-chemistry.org-Brook rearrangement/strain-release-driven anion relay sequence. nih.gov This method allows for the modular synthesis of substituted azetidines by sequentially adding three different electrophilic partners to an azabicyclo[1.1.0]butyl-lithium intermediate. nih.gov The high reactivity, driven by the release of ring strain, facilitates rapid reaction times. nih.gov Similarly, a dual copper/photoredox catalysis approach has been used for the allylation of azabicyclo[1.1.0]butanes in an MCR to access functionalized azetidine derivatives. thieme-connect.com This protocol has a broad scope, performing well with both (hetero)aryl- and alkyl-substituted ABBs and can be applied to complex, drug-like substrates. thieme-connect.com

These MCR strategies provide a significant advantage for creating analogues of this compound by allowing for the introduction of diverse substituents and complex functionalities in a convergent manner.

Table 1: Examples of Multicomponent Reaction Strategies for Azetidine Synthesis

Reaction Type Key Reactants Catalyst/Conditions Product Type Reference
Copper-Catalyzed MCR Terminal alkynes, Sulfonyl azides, Carbodiimides CuI, mild conditions 2-(sulfonylimino)-4-(alkylimino)azetidines acs.org
Strain-Release-Driven MCR Azabicyclo[1.1.0]butyl-lithium, 3x Electrophiles Sequential addition Substituted azetidines nih.gov

Process Optimization and Scale-Up Considerations in Chemical Synthesis

The transition of a synthetic route from a laboratory setting to large-scale industrial production is a complex process that requires meticulous optimization and consideration of numerous factors beyond simply increasing reactant quantities. catsci.compharmafeatures.com For the synthesis of this compound, a key pharmaceutical intermediate, process optimization and scale-up are critical for ensuring safety, efficiency, cost-effectiveness, and regulatory compliance. pharmafeatures.comascendiacdmo.com An improved, one-pot, and multikilogram-scale synthesis for the closely related precursor, 1-benzhydrylazetidin-3-ol, has been developed, highlighting the importance of scalable processes for this class of compounds. researchgate.net

Key considerations during the scale-up process include:

Route Selection and Atom Economy: The initial synthetic route used for discovery is often designed for versatility rather than efficiency and may not be viable for large-scale production. catsci.com A priority in process optimization is to develop a shorter, more efficient route using cheaper, readily available, and less toxic starting materials. catsci.com Optimizing for atom economy—the efficient incorporation of reactant atoms into the final product—is also a valued factor. catsci.com

Thermal Safety and Heat Transfer: A major challenge in scaling up chemical reactions is managing heat transfer. pharmafeatures.com Exothermic reactions that are easily controlled in small flasks can pose significant safety risks in large reactors due to the decreased surface-area-to-volume ratio, which limits the rate of heat dissipation. catsci.compharmafeatures.com Failure to remove heat faster than it is generated can lead to a "runaway reaction." catsci.com Therefore, reaction calorimetry is essential to measure heat flow and ensure process safety, with scale-up typically limited to increments of 10-fold. catsci.com

Mass Transfer and Mixing: In large reactors, inefficient mixing can lead to temperature gradients, localized hotspots, and incomplete reactions, resulting in inconsistent product quality and the formation of impurities. pharmafeatures.com The physical properties of raw materials, such as viscosity, must be considered as they can affect pumping and circulation at different temperatures. labmanager.com

Equipment and Process Parameters: The choice of reactor design, materials of construction, and control systems is crucial. labmanager.comnumberanalytics.com Laboratory conditions, such as venting to the atmosphere, are not feasible in a production environment where pressure ratings and air permits must be strictly adhered to. labmanager.com Heat-up and cool-down cycles are significantly longer in large vessels, which can impact product properties. labmanager.com

Quality Control and Regulatory Compliance: Maintaining stringent purity standards becomes more complex at scale, as impurities that are negligible in the lab can accumulate to problematic levels. pharmafeatures.com A successful scale-up requires clearly defined analytical targets and methods available in the production environment. labmanager.com The entire process must be validated to ensure it consistently produces the Active Pharmaceutical Ingredient (API) within acceptable quality parameters and adheres to regulatory guidelines like cGMP (current Good Manufacturing Practices). ascendiacdmo.com

Demonstrating the scalability of a synthetic method is vital. For instance, a synthesis for a chiral azetidine was successfully performed on a 20 mmol scale, yielding gram quantities of the product, which is an important step for medicinal chemistry applications. acs.org

Table 2: Key Factors in Process Optimization and Scale-Up

Factor Laboratory Scale Consideration Large-Scale Consideration Potential Issues on Scale-Up
Heat Transfer High surface-area-to-volume ratio, easy heat dissipation. Low surface-area-to-volume ratio, difficult heat dissipation. Runaway reactions, thermal decomposition. catsci.com
Mixing Efficient mixing, uniform reaction conditions. Potential for inadequate mixing, temperature gradients. Localized hotspots, incomplete reactions, byproduct formation. pharmafeatures.com
Reagent Choice Focus on feasibility and access to analogues. Focus on cost, availability, safety, and atom economy. catsci.com High cost, supply chain issues, toxicity. catsci.comlabmanager.com
Cycle Time Rapid heating and cooling cycles. Significantly longer heat-up and cool-down times. Impact on product properties and stability. labmanager.com
Pressure Control Often vented to atmosphere in glassware. Performed in sealed vessels with pressure ratings (MAWP). Exceeding pressure limits, potential for vessel rupture. labmanager.com

| Quality Control | Minor impurities may be acceptable. | Strict control of impurity profiles is critical. | Amplification and accumulation of impurities. pharmafeatures.com |

Computational Chemistry and Molecular Modeling Studies of Ethyl 1 Benzhydrylazetidine 3 Carboxylate

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

No peer-reviewed articles or database entries were found that present quantum chemical calculations for Ethyl 1-benzhydrylazetidine-3-carboxylate. Such calculations are fundamental for understanding a molecule's three-dimensional shape (conformation) and the distribution of electrons, which in turn dictate its reactivity and physical properties.

Density Functional Theory (DFT) and ab initio Methods

There are no specific studies available that apply Density Functional Theory (DFT) or ab initio methods to analyze this compound. These computational techniques are workhorses in modern chemistry for predicting molecular geometries, vibrational frequencies, and electronic properties with high accuracy. The application of methods like B3LYP or MP2 with various basis sets, which is common for such analyses, has not been documented for this compound.

Analysis of Molecular Orbitals and Electrostatic Potential Surfaces

Consequently, without DFT or other quantum chemical studies, there is no available analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound. The HOMO-LUMO gap is a critical parameter for assessing chemical reactivity and stability. Similarly, maps of the molecular electrostatic potential (MEP), which identify regions of positive and negative charge and are crucial for understanding intermolecular interactions, have not been published for this molecule.

Molecular Dynamics Simulations for Conformational Sampling

No research detailing molecular dynamics (MD) simulations for this compound could be located. MD simulations are powerful tools used to explore the conformational landscape of a molecule over time, providing insight into its flexibility, stability, and interactions with a solvent or other molecules. Such studies are essential for understanding how the molecule behaves in a dynamic, realistic environment, but this analysis has not been reported.

Ligand-Based and Structure-Based Drug Design Approaches

Ligand-based and structure-based drug design are key strategies in medicinal chemistry for discovering and optimizing new drug candidates. However, the application of these approaches to this compound is not documented in the scientific literature. These methods rely on known biological activity data or a defined biological target, neither of which is available in the context of computational studies for this compound.

Molecular Docking Simulations with Biological Targets

There are no published molecular docking studies for this compound. Molecular docking predicts the preferred orientation of a molecule when bound to a specific protein target. This requires a known or hypothesized biological target, and no such target has been identified or computationally tested for this compound in the available literature. Therefore, data on its binding affinity, binding mode, and key intermolecular interactions with any biological receptor is absent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

No Quantitative Structure-Activity Relationship (QSAR) models involving this compound have been developed. QSAR studies require a dataset of structurally related compounds with experimentally measured biological activities. From this data, a mathematical model is built to predict the activity of new, untested compounds. As there is no reported biological activity data set for a series of analogues of this compound, the development of a predictive QSAR model has not been possible.

Biological Activity and Pharmacological Evaluation of Ethyl 1 Benzhydrylazetidine 3 Carboxylate and Its Derivatives

In Vitro Biological Screening Assays

The in vitro evaluation of a compound is a crucial first step in determining its biological activity. This typically involves a battery of tests, including enzyme inhibition studies, receptor binding profiling, and cell-based functional assays, to elucidate the compound's mechanism of action at a molecular level.

Enzyme Inhibition Studies

The benzhydryl and azetidine (B1206935) moieties are found in various enzyme inhibitors. For instance, diarylmethylamine derivatives, which contain a benzhydryl-like group, have been reported as potent aromatase inhibitors. nih.gov The lipophilicity of the benzhydryl group can contribute to a strong binding affinity to the enzyme. nih.gov Furthermore, azetidine-containing compounds have been developed as inhibitors for a range of enzymes. A notable example is the investigation of azetidine amides as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. nih.govacs.org In these studies, the azetidine ring serves as a rigid scaffold to orient the interacting functional groups for optimal binding to the target enzyme. nih.govacs.org

Table 1: Examples of Enzyme Inhibition by Related Derivatives
Compound ClassEnzyme TargetObserved ActivityReference
Diarylalkylimidazole/triazole DerivativesAromatasePotent inhibition, influenced by lipophilicity. nih.gov
Azetidine AmidesSTAT3Sub-micromolar potency in in vitro DNA-binding assays. nih.govacs.org
Benzimidazole-based HybridsAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)Good to moderate inhibitory activities. nih.gov

Receptor Binding Profiling

Azetidine derivatives have been synthesized and evaluated for their affinity to various receptors. For example, stereoisomers of azetidine-2,3-dicarboxylic acid have been shown to bind to NMDA receptors, with the L-trans isomer displaying the highest affinity. nih.gov Another study utilized a radiolabeled azetidine analogue of nicotine (B1678760) to investigate the binding characteristics of nicotinic receptors in the brain. nih.gov Additionally, azetidine derivatives have been explored as GABA uptake inhibitors, showing affinity for GAT-1 and GAT-3 transporters. nih.gov These studies highlight the versatility of the azetidine scaffold in designing ligands for specific receptor targets.

Table 2: Receptor Binding Affinity of Azetidine Derivatives
Compound/DerivativeReceptor TargetBinding Affinity (Ki or IC50)Reference
L-trans-azetidine-2,3-dicarboxylic acidNMDA ReceptorsKi = 10 µM nih.gov
(+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidineNicotinic ReceptorsKd = 7 x 10⁻¹¹ M and 1.7 x 10⁻⁹ M nih.gov
Azetidin-2-ylacetic acid derivativesGAT-1 TransporterIC50 values in the low micromolar range (e.g., 2.01 µM). nih.gov

Cell-Based Functional Assays

Cell-based assays provide a more physiologically relevant context to evaluate the functional consequences of a compound's interaction with its molecular target. Azetidine derivatives have demonstrated activity in various cell-based functional assays. For instance, novel azetidine amides, developed as STAT3 inhibitors, were shown to inhibit cell growth, suppress target gene expression, and induce apoptosis in breast cancer cells that harbor aberrantly active STAT3. nih.govacs.org Other research has focused on the synthesis and profiling of azetidine-based scaffolds for developing CNS-focused libraries, with some compounds showing high permeability in cell-based Caco-2 assays, suggesting good potential for oral absorption. nih.gov

Investigation of Potential Therapeutic Applications

The structural features of Ethyl 1-benzhydrylazetidine-3-carboxylate suggest that its derivatives could be explored for a variety of therapeutic applications, including as antimicrobial and anti-inflammatory agents.

Antimicrobial and Antibacterial Potentials

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Azetidine derivatives have emerged as a promising class of compounds in this field. A series of azetidine derivatives, termed BGAz, were identified to have potent bactericidal activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis, with no detectable drug resistance. acs.org These compounds were found to block mycolate assembly, a crucial process in the mycobacterial cell wall synthesis. acs.org Furthermore, a study on N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, which contain a benzhydryl group, found that these compounds were more effective against Candida albicans than bacteria. researchgate.net

Table 3: Antimicrobial Activity of Related Derivatives
Compound ClassMicroorganismObserved ActivityReference
Azetidines (BGAz series)Mycobacterium tuberculosis (drug-sensitive and MDR)Potent bactericidal activity with MIC₉₉ values <10 µM. acs.org
N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl)acetamidesCandida albicansMore effective against fungi than bacteria. researchgate.net
Benzimidazole-hydrazone compoundsCandida speciesNotable antifungal activity. nih.gov

Anti-inflammatory and Analgesic Investigations

Chronic inflammation is implicated in a wide range of diseases, and the development of new anti-inflammatory agents is of significant interest. While direct studies on the anti-inflammatory properties of this compound are lacking, related heterocyclic structures have shown promise. For example, various benzimidazole (B57391) derivatives have been synthesized and evaluated as anti-inflammatory agents. researchgate.net Additionally, a series of 1,2-benzothiazine derivatives were investigated for their ability to inhibit cyclooxygenase 1 and 2 (COX-1 and COX-2), key enzymes in the inflammatory pathway. nih.gov

In the context of analgesia, the azetidine derivative Sazetidine-A, a partial agonist nicotinic ligand, has been shown to be a potent analgesic in a formalin model of chronic inflammatory pain, without causing the neurologic side effects associated with other nicotinic agonists. nih.gov

Table 4: Anti-inflammatory and Analgesic Activity of Related Derivatives
Compound/DerivativeTherapeutic AreaKey FindingsReference
Sazetidine-AAnalgesicPotent analgesia in a model of chronic inflammatory pain. nih.gov
1,2-Benzothiazine derivativesAnti-inflammatoryEvaluated for COX-1 and COX-2 inhibition. nih.gov
Naphthyl-N-acylhydrazone derivativesAnti-inflammatorySignificant reduction in leukocyte migration and pro-inflammatory cytokine production in vivo. mdpi.com

Antioxidant Activity Assessment

The investigation into the antioxidant properties of azetidine-containing compounds has revealed promising potential within this class of heterocycles. While direct studies on this compound are not extensively detailed in the available literature, research on related azetidine derivatives provides valuable insights. For instance, certain azetidin-2-one (B1220530) derivatives have demonstrated significant free radical scavenging activity. jmchemsci.comjmchemsci.com

In one study, a synthesized azetidine-2-one derivative was evaluated for its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The results indicated a notable antioxidant effect, with a maximum scavenging activity of 85% observed at a concentration of 25 µg/mL when compared against the standard, ascorbic acid. jmchemsci.com This capacity to neutralize free radicals suggests that the azetidine scaffold could be a valuable component in the design of new antioxidant agents. jmchemsci.comjmchemsci.com The antioxidant potential of such compounds is often attributed to their ability to donate electrons, thereby stabilizing reactive oxygen species. jmchemsci.com

Table 1: DPPH Radical Scavenging Activity of a Representative Azetidine-2-one Derivative
CompoundConcentration (µg/mL)Maximum Scavenging Effect (%)Reference Standard
Azetidine-2-one derivative2585Ascorbic Acid

Neuroactive Properties and Central Nervous System Effects

Compounds incorporating the azetidine ring have been investigated for their effects on the central nervous system (CNS). researchgate.net The structural characteristics of azetidine derivatives make them suitable candidates for interacting with neurological targets. Research has pointed towards their utility in developing agents for CNS-related disorders. researchgate.net

Specifically, derivatives of azetidine have been explored as potential dopamine (B1211576) receptor antagonists. The dopamine system is a critical pathway in the brain, and its modulation is a key strategy for treating various neurological and psychiatric conditions. The ability of azetidine-based molecules to interact with dopamine receptors, such as D2 and D4, highlights their potential as neuroactive compounds. While the broader class of phenylurea compounds has been studied for sedative-hypnotic and motor coordination effects, the specific neuropharmacological profile of this compound remains an area for more detailed investigation. nih.gov The development of piperazine (B1678402) derivatives has also shown modulation of serotonergic and GABAergic pathways, indicating the diverse neuropharmacological potential of nitrogen-containing heterocyclic compounds. nih.gov

Exploration as Antibody-Drug Conjugate (ADC) Linkers

Ethyl azetidine-3-carboxylate hydrochloride has been identified as a non-cleavable linker for use in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.commedchemexpress.cn ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug, connected by a chemical linker. nih.gov The linker is a critical component, ensuring that the ADC remains stable in circulation and releases its cytotoxic payload only upon reaching the target cancer cells. nih.govnjbio.com

Application in Proteolysis Targeting Chimeras (PROTACs)

In addition to its role in ADCs, Ethyl azetidine-3-carboxylate hydrochloride is also utilized as an alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.cn PROTACs are innovative therapeutic modalities designed to co-opt the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins associated with disease. medchemexpress.com

A PROTAC molecule consists of two distinct ligands connected by a linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. medchemexpress.com The linker's role is to bridge these two components, facilitating the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The design and length of the linker are critical parameters that significantly influence the potency and efficacy of the PROTAC. nih.gov The use of an azetidine-based structure provides a rigid and defined scaffold that can be incorporated into the linker design to achieve optimal orientation and distance between the two binding moieties. nih.govchemrxiv.org

Anticancer and Antitumor Research

The azetidine scaffold is a structural feature found in various compounds investigated for anticancer and antitumor properties. jmchemsci.comjmchemsci.com The inherent chemical and structural properties of the four-membered azetidine ring make it an attractive building block in medicinal chemistry for the development of novel therapeutic agents. researchgate.net

Studies on different classes of heterocyclic compounds have demonstrated significant cytotoxic activity against various cancer cell lines. For example, certain 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs have shown notable growth inhibition against non-small cell lung, renal, and breast cancer cell lines. mdpi.com In one study, a compound from this class, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, exhibited significant percentage growth inhibitions against several cancer cell lines at a 10 µM concentration. mdpi.com Similarly, novel 1,3-thiazole analogues have demonstrated potent and selective cytotoxic activity against breast cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov

Table 2: Anticancer Activity of Representative Heterocyclic Compounds
Compound ClassSpecific CompoundCancer Cell LineActivity MetricResult
Aryl Urea Analog1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c)MCF7 (Breast)% Growth Inhibition83.48 mdpi.com
Aryl Urea Analog1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c)EKVX (Non-Small Cell Lung)% Growth Inhibition75.46 mdpi.com
1,3-Thiazole AnalogCompound 4MCF-7 (Breast)IC₅₀ (µM)5.73 nih.gov
Indole-based entityCompound 4eMCF7 (Breast)IC₅₀ (µM)0.57 mdpi.com
Indole-based entityCompound 4eHCT116 (Colon)IC₅₀ (µM)1.95 mdpi.com

While these studies focus on different heterocyclic systems, they underscore the importance of such scaffolds in the discovery of new anticancer agents. The presence of the azetidine ring in this compound suggests that it and its derivatives could be valuable subjects for further anticancer investigation.

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For complex molecules like this compound, SAR analysis helps to identify key structural motifs responsible for pharmacological effects and guides the design of more potent and selective analogs. nih.govnih.gov SAR studies typically involve systematic modifications of different parts of the molecule and evaluating the resulting impact on its activity. rsc.org

For heterocyclic compounds like benzimidazoles, it has been shown that substitutions at various positions on the ring system can greatly influence their anti-inflammatory or antihistaminic activities. nih.govresearchgate.netresearchgate.net The nature and position of these substituents are critical in determining the compound's interaction with its biological target.

Impact of Benzhydryl Moiety Modifications on Activity

The 1-benzhydryl group, characterized by two phenyl rings attached to a single carbon, is a large, lipophilic moiety that significantly impacts the physicochemical properties and biological activity of the parent molecule. Modifications to this part of the structure can lead to substantial changes in pharmacological effects.

In related heterocyclic structures, modifications to aromatic rings have been shown to be critical for activity. For instance, the introduction of electron-withdrawing or electron-donating groups onto a phenyl ring can alter a compound's binding affinity for its target receptor, as well as affect its metabolic stability and pharmacokinetic profile. mdpi.com In the design of a selective S1P1 receptor modulator, replacing a flexible chain with a rigid aromatic ring and introducing a trifluoromethyl group onto that ring boosted activity by more than 30-fold compared to the unsubstituted version. mdpi.com

Therefore, in the context of this compound, SAR studies would logically focus on the benzhydryl moiety. Key modifications for investigation could include:

Substitution on the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) on one or both phenyl rings. Such changes would alter the electronic properties and steric bulk of the moiety, potentially enhancing target binding or selectivity.

Replacement of Phenyl Rings: Replacing one or both phenyl rings with other aromatic or heteroaromatic systems to explore different binding interactions.

Conformational Restriction: Introducing linkages between the two phenyl rings to create a more rigid tricyclic system (e.g., a fluorenyl group). This would reduce the conformational flexibility of the benzhydryl group, which could lead to a more favorable binding orientation and increased potency.

These types of modifications are crucial for optimizing the therapeutic potential of lead compounds by improving their efficacy, selectivity, and drug-like properties. mdpi.com

Influence of Azetidine Ring Substitutions on the Pharmacophore

The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a crucial scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional nature provide a unique conformational rigidity that can be exploited for targeted drug design. In the context of 1-benzhydrylazetidine-3-carboxylate derivatives, substitutions on the azetidine ring can profoundly influence the compound's pharmacophore, altering its interaction with biological targets and thereby modulating its activity.

Research into related azetidine compounds has demonstrated that the position and nature of substituents are critical determinants of biological effect. For instance, in a study of azetidine derivatives as GABA uptake inhibitors, substitutions at both the 2- and 3-positions of the azetidine ring were explored. The introduction of an acetic acid moiety at the 2-position, coupled with a lipophilic N-substituent, resulted in compounds with high potency at the GAT-1 transporter. This suggests that the spatial arrangement and electronic properties of substituents on the azetidine ring are key to receptor recognition and binding.

Furthermore, the introduction of a hydroxyl group at the 3-position of the azetidine ring in a different series of compounds led to moderate affinity for both GAT-1 and GAT-3 transporters. This highlights that even minor modifications, such as the addition of a hydroxyl group, can significantly impact the pharmacodynamic profile of the molecule. While specific structure-activity relationship (SAR) data for direct substitutions on the azetidine ring of this compound is not extensively documented in publicly available literature, these findings from analogous systems underscore the principle that the azetidine ring is a key site for modification to fine-tune pharmacological activity. The bulky N-benzhydryl group itself confers a high degree of lipophilicity, which is often a desirable trait for CNS-acting agents, and any additional substitutions on the ring would need to be considered in concert with this dominant feature.

The strategic placement of various functional groups on the azetidine ring can lead to derivatives with a wide range of pharmacological activities, potentially including analgesic and anti-inflammatory effects. The exploration of these substitutions is a pivotal area of research in the development of novel therapeutic agents based on the azetidine scaffold.

Role of Carboxylate Ester Variations in Efficacy and Selectivity

The carboxylate ester group at the 3-position of the 1-benzhydrylazetidine (B26936) scaffold is another critical site for molecular modification that can significantly impact the efficacy and selectivity of the resulting derivatives. The ester functionality can influence several key properties of a drug candidate, including its solubility, metabolic stability, and ability to cross biological membranes.

In drug design, esters are frequently employed as prodrugs to enhance the oral bioavailability of a pharmacologically active carboxylic acid. The ethyl ester in this compound, for example, increases the lipophilicity of the molecule compared to its corresponding carboxylic acid, which may facilitate its absorption and distribution. Once in the body, the ester can be hydrolyzed by esterase enzymes to release the active carboxylic acid. The rate of this hydrolysis can be modulated by altering the steric and electronic properties of the alcohol moiety of the ester. For example, bulkier esters are generally hydrolyzed more slowly than less hindered ones. This principle allows for the fine-tuning of the pharmacokinetic profile of a drug.

Furthermore, the replacement of the carboxylate ester with bioisosteric groups is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. For example, in the context of azetidine-based GABA uptake inhibitors, the substitution of a carboxylic acid with a tetrazole ring, a well-known carboxylic acid bioisostere, was investigated. This modification, however, resulted in a loss of potency, indicating that the specific interactions of the carboxylate group were crucial for activity at the GABA transporter. This underscores the significant role that the carboxylate moiety, or its ester precursor, plays in the molecular recognition and biological function of this class of compounds.

Pharmacokinetics and Drug Metabolism Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

ADME studies are fundamental in drug discovery, providing insights into a molecule's behavior within a biological system. For Ethyl 1-benzhydrylazetidine-3-carboxylate, in the absence of direct experimental data, predictive models and in vitro assays for key metabolic processes offer a preliminary assessment.

Prediction of P-glycoprotein Substrate Activity

P-glycoprotein (P-gp) is a well-characterized efflux transporter that plays a significant role in limiting the absorption and tissue penetration of many drugs. Whether a compound is a substrate of P-gp is a critical determinant of its bioavailability and central nervous system (CNS) penetration.

Computational models, such as those based on quantitative structure-activity relationships (QSAR) and machine learning algorithms like support vector machines (SVM), are often employed in the early stages of drug discovery to predict P-gp substrate potential. researchgate.netnumberanalytics.com These models analyze a range of molecular descriptors, including lipophilicity, hydrogen bonding capacity, and molecular size, to classify compounds as substrates or non-substrates. nih.gov For this compound, its significant lipophilicity, conferred by the benzhydryl group, might suggest a potential interaction with P-gp. However, without specific in silico modeling or experimental validation (e.g., using P-gp overexpressing cell lines), its status as a P-gp substrate remains speculative. numberanalytics.com

Cytochrome P450 (CYP) Inhibition Assays

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.

In vitro assays using human liver microsomes or recombinant CYP isoforms are the standard for evaluating the inhibitory potential of a new chemical entity. nih.govmdpi.com Such assays would determine the half-maximal inhibitory concentration (IC50) of this compound against major CYP isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The benzhydryl moiety, present in many known drugs, can be susceptible to oxidative metabolism by CYP enzymes. Furthermore, the nitrogen-containing azetidine (B1206935) ring could potentially interact with the heme iron of CYP enzymes, a common mechanism for inhibition. nih.gov However, without experimental data, the specific inhibitory profile of this compound against CYP enzymes is unknown.

In Vivo Pharmacokinetic Profiles of Related Azetidine Carboxylates

In the absence of direct in vivo data for this compound, examining the pharmacokinetic properties of structurally analogous compounds can provide valuable insights into its potential in vivo behavior.

Oral Absorption and Bioavailability Considerations

The oral bioavailability of a drug is influenced by its solubility, permeability, and first-pass metabolism. For azetidine carboxylates, the ester functionality, as seen in this compound, is often introduced to enhance cell membrane permeability compared to the corresponding carboxylic acid, thereby potentially improving oral absorption. acs.org The lipophilic benzhydryl group would also be expected to contribute to increased membrane permeability.

Tissue Distribution and Elimination Pathways

Following absorption, a drug distributes into various tissues, a process governed by its physicochemical properties, plasma protein binding, and affinity for transporters. The high lipophilicity of this compound suggests it may distribute extensively into tissues. In a study of a related benzhydryl-containing piperidine (B6355638) compound, radioactivity was found to distribute rapidly into tissues, with the highest concentrations observed in the liver and intestinal tract. nih.gov A slow elimination from lipidic tissues was also noted, consistent with the compound's lipophilic nature. nih.gov

The primary routes of elimination for many drugs are through metabolism, primarily in the liver, followed by excretion of metabolites in the urine and/or feces. For this compound, metabolism is likely to be extensive. Potential metabolic pathways could include hydrolysis of the ethyl ester to the corresponding carboxylic acid, and hydroxylation of the benzhydryl group or the azetidine ring, primarily mediated by CYP enzymes. A study on a cannabinoid receptor antagonist with a complex N-substituted piperidine structure showed that N-dealkylation and subsequent oxidations were major metabolic pathways, with the majority of the dose being excreted in the feces. nih.gov This suggests that for lipophilic, N-substituted heterocyclic compounds like this compound, biliary excretion of metabolites could be a significant elimination route.

Toxicological Assessment and Safety Pharmacology

In Vitro Cytotoxicity and Genotoxicity Screening

Comprehensive in vitro cytotoxicity and genotoxicity screening data for Ethyl 1-benzhydrylazetidine-3-carboxylate are not available in the reviewed scientific literature. Typically, such screening would involve assays to assess the compound's potential to cause cell death (cytotoxicity) and damage to genetic material (genotoxicity).

Representative In Vitro Cytotoxicity and Genotoxicity Assays:

Assay TypeEndpoint MeasuredTypical Cell Lines
Cytotoxicity Cell viability, apoptosis, necrosisHeLa, HepG2, MCF-7
Genotoxicity DNA mutations, chromosomal aberrationsCHO, V79, Human lymphocytes
Ames Test Gene mutations in bacteriaSalmonella typhimurium strains
Micronucleus Test Chromosomal damageHuman peripheral blood lymphocytes

Without specific studies on this compound, its cytotoxic and genotoxic potential remains undetermined.

Safety Pharmacology Studies in Relevant Biological Systems

Specific safety pharmacology studies for this compound are not documented in the available scientific literature. Safety pharmacology studies are crucial for identifying potential adverse effects on major physiological systems.

Core Safety Pharmacology Studies:

SystemKey Parameters Evaluated
Central Nervous System Behavioral changes, motor coordination, body temperature
Cardiovascular System Blood pressure, heart rate, electrocardiogram (ECG)
Respiratory System Respiratory rate, tidal volume, airway resistance

In the absence of such data, the effects of this compound on these critical organ systems are unknown.

Toxicological Implications of Azetidine (B1206935) Ring Systems

The azetidine ring, a four-membered saturated nitrogen heterocycle, is a structural motif present in various natural products and pharmaceutical compounds. researchgate.netfrontiersin.org While often contributing to desirable pharmacological properties, the inherent ring strain of the azetidine structure can have toxicological implications. nih.govrsc.org

The small size of the azetidine ring introduces significant strain, which can lead to chemical instability and potential decomposition pathways not typically observed in larger ring systems. nih.gov This inherent strain can also make the ring susceptible to metabolic ring-opening, for instance, through reactions with biological nucleophiles like glutathione. nih.gov Such ring-opening can lead to the formation of reactive metabolites that may have toxic effects.

The reactivity of azetidines is influenced by the substituents on the nitrogen and carbon atoms of the ring. nih.gov For example, the basicity of the azetidine nitrogen can be altered by conjugation with other parts of the molecule, which in turn can affect its stability. nih.gov While azetidines are generally more stable than the highly reactive three-membered aziridines, their unique reactivity profile warrants careful toxicological evaluation. rsc.org The potential for the azetidine ring to undergo acid-mediated intramolecular ring-opening decomposition has also been reported, highlighting a potential liability in certain chemical environments. nih.gov

Future Directions and Translational Research

Development of Advanced Synthetic Routes for Scalable Production

The advancement of Ethyl 1-benzhydrylazetidine-3-carboxylate from a laboratory-scale novelty to a potential therapeutic agent hinges on the development of efficient and scalable synthetic methodologies. Current synthetic strategies for constructing the azetidine (B1206935) core often involve multi-step processes that may not be amenable to large-scale production. Future efforts in this domain will likely concentrate on several key areas to improve efficiency, reduce costs, and ensure high purity of the final compound.

One promising approach involves the refinement of intramolecular cyclization strategies . These methods, which are a cornerstone of azetidine synthesis, could be optimized through the use of more efficient leaving groups and the exploration of novel catalytic systems to promote ring closure under milder conditions. For instance, the development of a one-pot synthesis, building upon the established synthesis of precursors like 1-benzhydrylazetidin-3-ol (B14779), would significantly streamline the production process. This could involve the direct conversion of a suitable acyclic precursor, thereby minimizing the number of isolation and purification steps.

Another avenue for exploration is the application of flow chemistry . Continuous flow reactors offer numerous advantages for scalable synthesis, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated process control. Adapting the synthesis of this compound to a flow process could lead to higher throughput, improved reproducibility, and reduced waste generation.

Furthermore, the development of asymmetric synthetic routes will be crucial for producing enantiomerically pure forms of the compound. Chiral separation of racemates can be costly and inefficient on a large scale. Therefore, the use of chiral catalysts or auxiliaries to induce stereoselectivity during the formation of the azetidine ring or the introduction of its substituents will be a key focus. This will not only provide access to specific stereoisomers for biological evaluation but also align with the stringent requirements for pharmaceutical manufacturing.

Finally, a thorough investigation into the purification techniques is necessary. Traditional column chromatography, while effective in the laboratory, is often a bottleneck in scalable production. The development of crystallization-based purification methods or the use of alternative chromatographic techniques, such as simulated moving bed (SMB) chromatography, could offer more efficient and cost-effective solutions for obtaining highly pure this compound on an industrial scale.

Synthetic StrategyPotential Advantages for Scalable ProductionKey Research Focus
Optimized Intramolecular Cyclization Fewer reaction steps, reduced waste, lower cost.Development of one-pot procedures, novel catalytic systems.
Flow Chemistry Higher throughput, improved safety and reproducibility.Reactor design, optimization of reaction parameters in a continuous system.
Asymmetric Synthesis Access to single enantiomers, improved pharmacological profile.Development of stereoselective catalysts and chiral building blocks.
Advanced Purification Techniques Increased efficiency, reduced solvent consumption, lower cost.Crystallization studies, implementation of large-scale chromatography.

Rational Design of Next-Generation Azetidine Carboxylate Analogues with Enhanced Bioactivity

The structural framework of this compound offers multiple points for modification to enhance its biological activity and fine-tune its pharmacokinetic properties. A rational design approach, guided by structure-activity relationship (SAR) studies and computational modeling, will be instrumental in developing next-generation analogues with superior therapeutic potential.

The N-benzhydryl group is a critical determinant of the compound's lipophilicity and likely plays a significant role in its interaction with biological targets. Modifications to this group can profoundly impact bioactivity. Systematic exploration of substitutions on the phenyl rings, such as the introduction of electron-donating or electron-withdrawing groups, can modulate the electronic properties and steric bulk of the molecule. Furthermore, replacing one or both phenyl rings with other aromatic or heteroaromatic systems could lead to novel interactions with target proteins and improve properties such as solubility and metabolic stability.

The azetidine ring serves as a rigid scaffold that orients the key functional groups in a specific spatial arrangement. The inherent ring strain of the azetidine core can also contribute to its binding affinity for certain targets. Future design strategies could explore the synthesis of analogues with substitutions on the azetidine ring itself, for example, at the 2- or 4-positions, to introduce additional points of interaction or to alter the conformational preferences of the molecule.

The ethyl carboxylate group at the 3-position is a key functional handle that can be modified to modulate polarity, hydrogen bonding capacity, and metabolic stability. Conversion of the ester to other functional groups, such as amides, carboxylic acids, or bioisosteres like tetrazoles, could lead to significant changes in biological activity. For instance, the corresponding carboxylic acid might exhibit different target engagement due to its ability to form ionic interactions.

Computational modeling and simulation will play a pivotal role in guiding the rational design process. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations can be employed to predict the binding modes of analogues to potential targets, rationalize observed SAR data, and prioritize the synthesis of compounds with the highest probability of success.

Molecular Scaffold ComponentDesign StrategyPotential Outcome
N-Benzhydryl Group Phenyl ring substitution, replacement with other aryl/heteroaryl groups.Enhanced binding affinity, improved pharmacokinetic properties.
Azetidine Ring Substitution at C2 or C4 positions.Introduction of new interaction points, altered conformation.
C3-Ethyl Carboxylate Conversion to amides, acids, or bioisosteres.Modified polarity, improved metabolic stability, altered target interactions.
Overall Structure Stereochemical variations (enantiomers, diastereomers).Improved target selectivity and potency.

Clinical Translation Potential in Specific Disease Areas

The structural motifs present in this compound suggest a strong potential for therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. The lipophilic benzhydryl group is a common feature in many CNS-active drugs, as it can facilitate crossing the blood-brain barrier. The azetidine core provides a rigid and conformationally constrained scaffold, a desirable feature for achieving high target specificity.

Given that numerous azetidine derivatives have been investigated for their activity as modulators of neurotransmitter systems , this represents a primary area for the clinical translation of this compound and its analogues. For instance, azetidine-based compounds have shown promise as inhibitors of GABA transporters (GATs), which could be beneficial in the treatment of epilepsy, anxiety, and other neurological conditions characterized by an imbalance in GABAergic neurotransmission. The structural similarity to known GAT inhibitors suggests that this compound could be a valuable lead in this area.

Furthermore, the benzhydryl moiety is present in several compounds with activity at dopamine (B1211576) and serotonin receptors . Therefore, it is plausible that this compound could modulate these monoamine systems, making it a candidate for development as an antidepressant, anxiolytic, or antipsychotic agent. Preclinical studies in relevant animal models of these disorders would be a critical step in validating this potential.

Beyond classical neurotransmitter systems, emerging research has highlighted the role of other targets in CNS disorders. For example, compounds that modulate neuroinflammation or protect against neuronal cell death are of great interest for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The potential for this compound to interact with novel targets involved in these pathological processes warrants investigation.

The successful clinical translation of this compound will depend on a thorough preclinical evaluation, including comprehensive pharmacokinetic and toxicology studies. Establishing a favorable safety profile and demonstrating efficacy in relevant disease models will be essential for its progression into clinical trials.

Potential Disease AreaRationale for InvestigationKey Preclinical Studies
Epilepsy and Anxiety Structural similarity to GABA transporter inhibitors.In vitro GAT inhibition assays, in vivo models of seizures and anxiety.
Depression and Mood Disorders Presence of benzhydryl group, known to interact with monoamine transporters/receptors.Receptor binding assays, behavioral models of depression.
Neurodegenerative Diseases Potential for neuroprotective or anti-inflammatory effects.Cell-based assays for neuroprotection, animal models of Alzheimer's or Parkinson's disease.
Pain Management Modulation of CNS pathways involved in pain perception.In vivo models of nociceptive and neuropathic pain.

Exploration of Novel Biological Targets for this compound Scaffolds

While the initial exploration of this compound may focus on known targets based on its structural features, a key aspect of future research will be the identification of novel biological targets. This will not only expand the potential therapeutic applications of this chemical scaffold but also contribute to a deeper understanding of its mechanism of action.

A powerful approach for unbiased target identification is phenotypic screening . This involves testing the compound in various cell-based or organismal models of disease and observing its effects on a particular phenotype, without a preconceived notion of its molecular target. Hits from phenotypic screens can then be followed up with target deconvolution studies to identify the specific protein(s) responsible for the observed biological activity.

Chemical proteomics represents another valuable tool for identifying novel targets. This can involve techniques such as affinity chromatography, where a modified version of this compound is used to pull down its binding partners from cell lysates. The identified proteins can then be characterized using mass spectrometry.

Given the prevalence of the benzhydryl moiety in compounds targeting G-protein coupled receptors (GPCRs) and ion channels , these protein families represent a rich area for target exploration. High-throughput screening against panels of GPCRs and ion channels could reveal unexpected activities for the this compound scaffold.

Furthermore, the unique three-dimensional shape and electronic properties conferred by the azetidine ring may enable interactions with less "druggable" targets, such as protein-protein interactions (PPIs) or transcription factors . The rigid nature of the scaffold could allow it to fit into specific pockets at the interface of interacting proteins, thereby disrupting their function.

The exploration of novel targets should be guided by a combination of experimental and computational approaches. In silico methods, such as inverse docking, can be used to screen the compound against a large database of protein structures to predict potential binding partners. These predictions can then be validated experimentally.

Target Identification StrategyDescriptionPotential Novel Targets
Phenotypic Screening Unbiased screening in disease-relevant cellular or animal models.Proteins involved in novel disease pathways.
Chemical Proteomics Use of chemical probes to isolate and identify binding partners.Enzymes, receptors, and other proteins that directly interact with the compound.
High-Throughput Screening Testing against large panels of known protein families.Novel GPCRs, ion channels, or kinases.
Computational Approaches In silico screening against protein structure databases.Predicted binding partners for experimental validation.

Q & A

Basic: What are the established synthetic routes for Ethyl 1-benzhydrylazetidine-3-carboxylate, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves multi-step strategies, including:

  • Esterification : Reacting azetidine-3-carboxylic acid derivatives with ethanol under acidic catalysis (e.g., sulfuric acid) to form the ester moiety .
  • Benzhydryl Protection : Introducing the benzhydryl group via nucleophilic substitution or coupling reactions, often using benzhydryl chloride as a precursor .
  • Purification : Employing column chromatography (silica gel) or preparative HPLC to isolate the target compound, with purity confirmed by TLC or HPLC-UV .
    Optimization Tips :
  • Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of the ester group.
  • Monitor reaction progress via in situ FTIR to track carbonyl (C=O) stretching frequencies (~1700–1750 cm⁻¹) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • X-ray Crystallography : Resolve 3D molecular geometry using SHELX software for structure refinement, particularly for verifying stereochemistry and crystal packing .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify benzhydryl aromatic protons (δ 7.2–7.5 ppm) and ester carbonyl carbons (δ ~165–170 ppm) .
    • 2D Experiments (COSY, HSQC) : Confirm connectivity in the azetidine ring and ester group.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error .
  • Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values .

Advanced: How can computational methods elucidate reaction mechanisms involving this compound?

Answer:

  • Density Functional Theory (DFT) : Model transition states and activation energies for key steps (e.g., ester hydrolysis or ring-opening reactions). Optimize geometries using B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) Simulations : Study solvent effects (e.g., ethyl lactate) on reaction kinetics by analyzing hydrogen-bonding networks and diffusion coefficients .
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* or n→π*) stabilizing intermediates .

Advanced: How do solvent polarity and hydrogen-bonding propensity influence the stability of this compound?

Answer:

  • Polar Protic Solvents (e.g., Ethanol) : Accelerate ester hydrolysis via nucleophilic attack by water, requiring strict anhydrous conditions .
  • Aprotic Solvents (e.g., DMF, THF) : Enhance solubility of the benzhydryl group but may promote azetidine ring strain.
  • Green Solvents (e.g., Ethyl Lactate) : Balance polarity and low toxicity while maintaining ester stability; use P-V-T data to optimize reaction conditions .

Advanced: How should researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Answer:

  • Cross-Validation : Compare NMR chemical shifts with computed values (DFT) to identify discrepancies in stereochemical assignments .
  • Twinned Crystals : Use SHELXL’s TWIN command to refine diffraction data if crystallographic disorder is observed .
  • Statistical Analysis : Apply Student’s t-test or ANOVA to assess reproducibility across multiple synthetic batches .

Advanced: What strategies are recommended for modeling intermolecular interactions in this compound crystals?

Answer:

  • Hirshfeld Surface Analysis : Map close contacts (e.g., C–H···O interactions) using CrystalExplorer .
  • Monte Carlo/Gibbs Ensemble Simulations : Predict phase equilibria and packing efficiency under varying temperatures/pressures .
  • DFT-D3 Corrections : Account for dispersion forces in non-covalent interactions (e.g., π-π stacking of benzhydryl groups) .

Safety and Handling

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and handling; monitor airborne concentrations via GC-MS .
  • Waste Disposal : Incinerate hazardous waste at ≥1000°C or contract certified disposal firms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.